molecular formula C6H14N2O2 B3426055 (3S)-3,6-diaminohexanoic acid CAS No. 504-21-2

(3S)-3,6-diaminohexanoic acid

Cat. No. B3426055
CAS RN: 504-21-2
M. Wt: 146.19 g/mol
InChI Key: QKEWQOJCHPFEAF-YFKPBYRVSA-N
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Description

(3S)-3,6-diaminohexanoic acid, also known as D-His-D-His, is a dipeptide that has gained significant attention in the scientific community due to its unique chemical properties and potential applications.

Scientific Research Applications

(3S)-3,6-diaminohexanoic acid has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of biochemistry, where it has been shown to inhibit the growth of bacteria and fungi. This is due to its ability to bind to the cell wall of microorganisms and disrupt their normal functioning.

Mechanism of Action

The mechanism of action of (3S)-3,6-diaminohexanoic acid is thought to be related to its ability to bind to the cell wall of microorganisms. This binding disrupts the normal functioning of the cell wall, leading to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain metabolites. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S)-3,6-diaminohexanoic acid in lab experiments is its high yield of synthesis. This makes it a cost-effective option for researchers. However, one limitation of using this dipeptide is that it may not be effective against all types of bacteria and fungi. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of (3S)-3,6-diaminohexanoic acid. One area of interest is in the development of new antimicrobial agents based on this dipeptide. Additionally, more research is needed to fully understand its effects on the immune system and its potential applications in other areas of biochemistry. Finally, there is potential for this compound to be used in the development of new drug delivery systems, due to its unique chemical properties.

properties

IUPAC Name

(3S)-3,6-diaminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEWQOJCHPFEAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](CC(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3S)-3,6-Diaminohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

504-21-2, 4299-56-3
Record name (3S)-3,6-Diaminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diaminohexanoic acid, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33RT78AUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3S)-3,6-Diaminohexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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